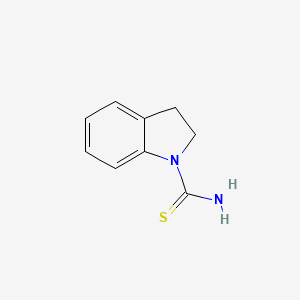
Indoline-1-carbothioamide
Vue d'ensemble
Description
Indoline-1-carbothioamide is a chemical compound with the empirical formula C9H10N2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Indoline derivatives can be synthesized using N-(4-aminophenyl)indoline-1-carbothiamide as a precursor . The confirmation of synthesized compounds can be done by 1H-NMR, 13C-NMR, LC-MS (ESI), and FT-IR .Molecular Structure Analysis
The structure of indoline derivatives has been studied in detail by X-ray diffraction analysis . This revealed high lability of certain fragments .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, a seemingly trivial indoline oxidation en route to a target compound was complicated by epimerization of a stereogenic hemiaminal center under most standard oxidation conditions .Physical and Chemical Properties Analysis
This compound is a solid substance . It is part of a collection of unique chemicals provided to early discovery researchers . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
- Indoline carbothioamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activities against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, as well as fungal strains like Candida albicans and Candida glabrata, demonstrating potential as antimicrobial agents (Manoharan, Kulanthai, Sadhasivam, & Jeyaraman, 2017).
Anti-inflammatory Activity
- A series of indoline derivatives were synthesized and evaluated for their anti-inflammatory activity. Notably, compounds 4a and 4b demonstrated potent inhibition of protein denaturation, indicating potential use in anti-inflammatory treatments (Manoharan, 2016).
Antidiabetic Activity
- Indoline derivatives have also been explored for antidiabetic applications. Compounds synthesized using N-(4-aminophenyl)indoline-1-carbothiamide as a precursor exhibited potent α-amylase inhibition activity, suggesting their potential in managing diabetes (Manoharan, Kulanthai, Sadhasivam, Raji, & Thayumanavan, 2017).
Thrombopoietin (TPO) Receptor Agonists
- Novel indoline-1-carbohydrazide based compounds have been synthesized and identified as full agonists of human c-mpl in the BaF3/TPOR cell line, indicating their potential as TPO receptor agonists (Tang et al., 2010).
Antiproliferative Activity
- Various indoline derivatives, particularly those modified at specific positions, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Some derivatives showed potency comparable to existing cancer therapies, suggesting their potential in cancer treatment (Lin et al., 2013).
Antioxidant and Anti-inflammatory Agents
- Indoline derivatives have been studied for their antioxidant and anti-inflammatory properties, with some compounds showing protection against cytotoxicity and inflammation in macrophages and animal models. This suggests their potential use in treating conditions associated with chronic inflammation (Zeeli et al., 2018).
Angiotensin-Converting Enzyme (ACE) Inhibitors
- Certain indoline-2-carboxylic acids and related compounds have shown potent inhibition of ACE and effective reduction of blood pressure in hypertensive rats, indicating their potential as antihypertensive agents (Kim et al., 1983).
Mécanisme D'action
Target of Action
Indoline-1-carbothioamide is a compound that has been studied for its potential therapeutic effects. Indoline derivatives have been found to exhibit binding affinity to n-methyl-d-aspartic acid receptors 2b (nmda-glun2b), which play a crucial role in neuronal communication .
Mode of Action
The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the function of the target proteins, potentially influencing cellular processes .
Biochemical Pathways
Indole derivatives, which include indoline, are known to be involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indoline derivatives may influence a wide range of biochemical pathways.
Pharmacokinetics
The indoline structure is known to improve the physicochemical properties of compounds, increasing their water solubility and decreasing their lipid solubility . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
This compound and its derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells, suggesting potential antioxidant activity . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some indoline derivatives significantly elevated the cell survival rate . These findings suggest that this compound may have molecular and cellular effects that contribute to its potential therapeutic benefits.
Action Environment
It’s known that the efficacy of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
Indoline-1-carbothioamide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for Indoline-1-carbothioamide were not found in the search results, research on indoline derivatives is ongoing. For instance, a recent study discussed the development of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery .
Propriétés
IUPAC Name |
2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLMZSGSTGOPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)
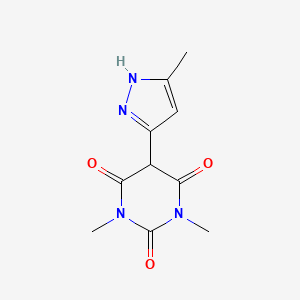
![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)
![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)
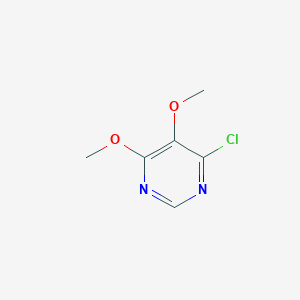
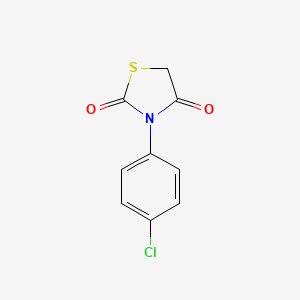
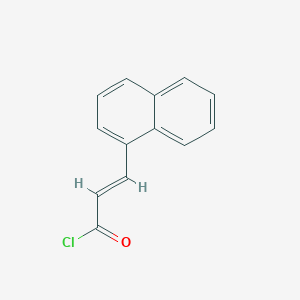
![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)

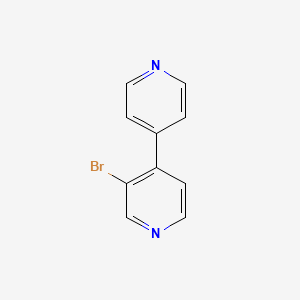


![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)
